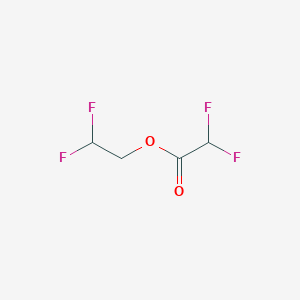

2,2-Difluoroethyl difluoroacetate

説明

2,2-Difluoroethyl difluoroacetate is a chemical compound with the molecular formula C4H4F4O2 . It has a molecular weight of 160.07 .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 4 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is1S/C4H4F4O2/c5-2(6)1-10-4(9)3(7)8/h2-3H,1H2 . Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 160.07 . The density of this compound is not explicitly mentioned in the available resources.科学的研究の応用

Fluorination of Organic Compounds

2,2-Difluoroethyl difluoroacetate is used in the selective difluoromethylation of ketones, a process that introduces fluorine atoms into organic compounds to modify their properties, such as lipophilicity, metabolic stability, and bioavailability. This process is crucial in the development of new medicines, as the fluorine-containing compounds are privileged molecules. The use of ethyl 2-bromo-2,2-difluoroacetate enables the generation of active reaction intermediates for the incorporation of the difluoromethyl group without decarbonylation, offering a convenient method for preparing fluorine-containing compounds (Yang et al., 2021).

Visible-Light-Driven Acetylation

In another study, ethyl 2-bromo-2,2-difluoroacetate was reacted with alkenes under blue LED irradiation in the presence of fluorescein, achieving visible-light-driven direct 2,2-difluoroacetylation. This process yielded various 2,2-difluoroacetyl compounds, demonstrating the compound's utility in light-induced organic synthesis, which is a green and efficient approach (Furukawa et al., 2020).

Synthesis of Fluorine-Substituted Molecules

The radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers have been explored for synthesizing fluorine-substituted molecules, including difluoroacetyl-substituted acetals. This methodology has been applied in the synthesis of 3,3-difluoro-GABA, contributing to the series of isomeric difluoro GABAs, which are significant in medicinal chemistry due to the unique properties of fluorine atoms in biological systems (Kondratov et al., 2015).

Development of Fluorinated Pharmaceuticals

The selective difluoromethylation and monofluoromethylation reactions are key strategies in the synthesis of CF2H- and CH2F-containing pharmaceuticals and agrochemicals. The introduction of such fluorinated moieties into organic molecules is a straightforward method used in drug design and screening, highlighting the significance of compounds like this compound in medicinal chemistry (Hu et al., 2009).

Safety and Hazards

作用機序

Target of Action

The primary targets of 2,2-Difluoroethyl difluoroacetate are heteroatom nucleophiles, including thiol, amine, and alcohol nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, often acting as reactants in enzymatic processes.

Mode of Action

This compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The reaction offers a complementary strategy to existing 2,2-difluoroethylation methods .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific nucleophiles it interacts with. The compound’s electrophilic 2,2-difluoroethylation of these nucleophiles can lead to the formation of a wide range of 2,2-difluoroethylated nucleophiles . This includes the drugs Captopril, Normorphine, and Mefloquine .

特性

IUPAC Name |

2,2-difluoroethyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O2/c5-2(6)1-10-4(9)3(7)8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYLFMWPYXSIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)

![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)

![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)

![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)